3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide
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Overview
Description
3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzamide core with trifluoromethyl groups, which contribute to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide typically involves the condensation of 3,5-bis(trifluoromethyl)benzoyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps may include recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific protein targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoyl chloride
- 4-Methoxybenzoyl chloride
Uniqueness
3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide stands out due to its combination of trifluoromethyl groups and a methoxybenzamide core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O3/c1-28-13-3-2-8(14(24)26)6-12(13)25-15(27)9-4-10(16(18,19)20)7-11(5-9)17(21,22)23/h2-7H,1H3,(H2,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNRPMFJOOOQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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